2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reaction: Finally, the two indole derivatives are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
Its acetylamino and methoxy groups, in particular, contribute to its unique properties and differentiate it from other indole derivatives .
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(28)26-21-4-3-5-22-18(21)9-11-27(22)14-23(29)24-10-8-16-13-25-20-7-6-17(30-2)12-19(16)20/h3-7,9,11-13,25H,8,10,14H2,1-2H3,(H,24,29)(H,26,28) |
InChI Key |
WXJOLWTXJJQMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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